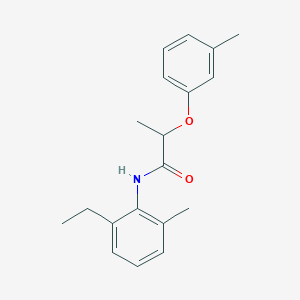![molecular formula C26H28N2O4 B250160 2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B250160.png)
2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential applications in cancer treatment, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been found to have neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that the compound has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. In addition, it has been found to have antioxidant properties, which may help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide in lab experiments include its potential applications in cancer treatment, anti-inflammatory properties, and neuroprotective effects. However, its limitations include the fact that its mechanism of action is not fully understood and that further research is needed to fully explore its potential applications.
Direcciones Futuras
For research on 2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide include further investigation of its mechanism of action, as well as its potential applications in the treatment of neurodegenerative diseases. In addition, studies could be conducted to explore its potential applications in other areas, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Further research is needed to fully understand its mechanism of action and explore its potential applications in other areas.
Métodos De Síntesis
The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 3,5-dimethylphenyl chloroacetate. This intermediate is then reacted with 2-aminophenyl ether to form the target compound.
Propiedades
Fórmula molecular |
C26H28N2O4 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-N-[2-[[2-(3,5-dimethylphenoxy)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C26H28N2O4/c1-17-9-18(2)12-21(11-17)31-15-25(29)27-23-7-5-6-8-24(23)28-26(30)16-32-22-13-19(3)10-20(4)14-22/h5-14H,15-16H2,1-4H3,(H,27,29)(H,28,30) |
Clave InChI |
HWXMNDLCWSBQMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2NC(=O)COC3=CC(=CC(=C3)C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2NC(=O)COC3=CC(=CC(=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)


![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)
